molecular formula C15H23NO5 B12995180 Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate

Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate

Cat. No.: B12995180
M. Wt: 297.35 g/mol
InChI Key: BGNIDLVJKNWEAV-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-9-oxo-3-azabicyclo[331]nonane-1,5-dicarboxylate is a complex organic compound belonging to the bicyclo[331]nonane family This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and multiple ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of bases such as triethylamine or potassium carbonate, which influence the stereochemistry of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding carbonyl compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate involves its interaction with molecular targets through its functional groups. For example, in oxidation reactions, the nitroxyl radical (ABNO) catalyzes the oxidation of alcohols to carbonyl compounds by abstracting hydrogen atoms . The ester groups can also participate in various biochemical pathways, making the compound versatile in its applications.

Comparison with Similar Compounds

Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate can be compared with other bicyclo[3.3.1]nonane derivatives:

These comparisons highlight the uniqueness of diethyl 3-methyl-9-oxo-3-azabicyclo[33

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate

InChI

InChI=1S/C15H23NO5/c1-4-20-12(18)14-7-6-8-15(11(14)17,10-16(3)9-14)13(19)21-5-2/h4-10H2,1-3H3

InChI Key

BGNIDLVJKNWEAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC(C1=O)(CN(C2)C)C(=O)OCC

Origin of Product

United States

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